molecular formula C20H23ClN4 B2835509 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896808-85-8

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2835509
CAS RN: 896808-85-8
M. Wt: 354.88
InChI Key: RKDUKOJWWLEKEH-UHFFFAOYSA-N
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Description

The compound “5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of fused ring system that is found in many biologically active compounds . The molecule also has a tert-butyl group, a chlorophenyl group, and a pyrrolidinyl group attached to the core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[1,5-a]pyrimidine ring system, with the various substituents (tert-butyl, chlorophenyl, and pyrrolidinyl) attached at specific positions on the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating tert-butyl and pyrrolidinyl groups . These groups could potentially direct and influence chemical reactions involving this molecule.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organocatalysis and Green Chemistry

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Many pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities, including acting as inhibitors for various enzymes .

properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-20(2,3)17-12-18(24-10-4-5-11-24)25-19(23-17)16(13-22-25)14-6-8-15(21)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDUKOJWWLEKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

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